2-[Methyl(phenyl)sulfamoyl]butanoic acid
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Overview
Description
2-[Methyl(phenyl)sulfamoyl]butanoic acid is an organic compound that belongs to the class of sulfonamides This compound features a butanoic acid backbone with a methyl group and a phenylsulfamoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)sulfamoyl]butanoic acid typically involves the reaction of butanoic acid derivatives with sulfonamide reagents. One common method is the reaction of 2-methylbutanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)sulfamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
2-[Methyl(phenyl)sulfamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: A simpler compound with a similar backbone but lacking the sulfonamide group.
Phenylsulfonamide: Contains the sulfonamide group but lacks the butanoic acid backbone.
2-Phenylethylsulfonamide: Similar structure but with a different alkyl chain length.
Uniqueness
2-[Methyl(phenyl)sulfamoyl]butanoic acid is unique due to the combination of its butanoic acid backbone and the phenylsulfamoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler or structurally different compounds.
Properties
CAS No. |
87712-32-1 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)17(15,16)12(2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
SDRREQOCWHFQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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